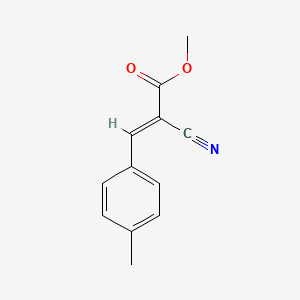

methyl (E)-2-cyano-3-(p-tolyl)acrylate

Description

Historical Perspectives and Genesis in Chemical Literature

The synthesis of compounds like methyl (E)-2-cyano-3-(p-tolyl)acrylate is rooted in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction first reported by German chemist Emil Knoevenagel in 1894. thermofisher.com The reaction is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base, such as an amine. thermofisher.comwikipedia.org

The genesis of this specific acrylate (B77674) involves the condensation of p-tolualdehyde with methyl cyanoacetate (B8463686). The active methylene group in methyl cyanoacetate is sufficiently acidic to be deprotonated by a mild base, forming an enolate ion. This ion then acts as a nucleophile, attacking the carbonyl carbon of p-tolualdehyde. A subsequent dehydration step eliminates a water molecule, resulting in the formation of the α,β-unsaturated product. wikipedia.org Over the decades, the Knoevenagel condensation has been refined, with modern methodologies employing techniques like microwave irradiation to improve reaction times and yields. unifap.briosrjournals.org

Significance within Contemporary Organic Chemistry

In contemporary organic chemistry, α,β-unsaturated cyanoacrylates are highly versatile intermediates. The electron-withdrawing nature of the nitrile and ester groups makes the double bond susceptible to nucleophilic attack (Michael addition), and the molecule can participate in various cycloaddition reactions. This reactivity allows for the synthesis of a wide array of complex molecules and heterocyclic systems. nih.govresearchgate.net

These compounds are considered important precursors for various biologically and pharmacologically significant molecules. researchgate.net Their utility as building blocks stems from the multiple reactive sites that can be selectively targeted to construct diverse molecular frameworks. The synthesis of arylacrylonitriles, a class to which this compound belongs, is a key step in the creation of polymers, pigments, and inhibitors of prostaglandins. unifap.br

Current Research Trajectories and Scope

Current research involving this class of compounds is focused on several key areas. A significant trajectory is the development of more sustainable and efficient synthetic methodologies. "Green chemistry" approaches, such as using water as a solvent, employing organocatalysts, or utilizing microwave-assisted synthesis, are actively being explored to reduce environmental impact and improve efficiency. iosrjournals.orgscielo.br

Another major research focus is the expansion of their application in materials science. Cyanoacrylates are well-known for their rapid polymerization, which is the basis for "super glues". pcbiochemres.com Research is ongoing to fine-tune the properties of these polymers by altering the substituents on the acrylate backbone. For instance, modifying the aryl group (like the p-tolyl group) can influence the electronic and physical properties of the resulting polymers, making them suitable for specialized applications in electronics or optics.

Furthermore, studies are investigating the biological activities of novel derivatives synthesized from these acrylate precursors. By incorporating these structures into larger molecules, researchers aim to develop new therapeutic agents. mdpi.com

Interdisciplinary Relevance and Emerging Fields

The relevance of this compound and related compounds extends beyond traditional organic chemistry into several interdisciplinary fields.

Materials Science : Cyanoacrylates are foundational monomers for adhesives and polymers. nih.govresearchgate.net Their ability to polymerize rapidly in the presence of moisture makes them indispensable in industries ranging from electronics assembly to medical device manufacturing. pcbiochemres.comzdschemical.com Research into derivatives with specific optical or electronic properties is relevant for developing new materials for dye-sensitized solar cells and other advanced applications. nih.govresearchgate.net

Medicinal Chemistry and Pharmacology : The cyanoacrylate scaffold is a key component in the synthesis of various biologically active compounds. Medical-grade cyanoacrylates, such as 2-octyl cyanoacrylate, are used as tissue adhesives for wound closure in surgery. youtube.com While the subject compound itself is not used directly in medicine, it serves as a starting material for creating more complex molecules that are screened for pharmacological activity. researchgate.net

Forensic Science : Cyanoacrylate fuming is a standard technique used by forensic investigators to develop latent fingerprints on non-porous surfaces. The vaporized cyanoacrylate polymerizes on the moisture and residues left by fingerprints, creating a stable, visible print. youtube.com

Research Findings and Compound Data

Detailed analysis of this compound and its analogs provides insight into its chemical and physical properties. The synthesis is typically achieved via a Knoevenagel condensation between p-tolualdehyde and methyl cyanoacetate, often catalyzed by a weak base like piperidine (B6355638) or triethylamine (B128534). wikipedia.orgunifap.br

Table 1: Physicochemical Properties of Related Cyanoacrylates Data presented for structurally similar compounds due to limited specific data for the title compound.

| Property | Value | Compound | Reference |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ | Ethyl (E)-2-cyano-3-(p-tolyl)acrylate | cymitquimica.com |

| Molecular Weight | 215.25 g/mol | Ethyl (E)-2-cyano-3-(p-tolyl)acrylate | cymitquimica.com |

| Molecular Formula | C₁₂H₁₁NO₃ | Methyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate | nih.gov |

| Molecular Weight | 217.22 g/mol | Methyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate | nih.gov |

Table 2: Spectroscopic Data for a Structurally Similar Compound: (E)-Methyl 3-(p-tolyl) acrylate This compound lacks the cyano group but provides a reference for the signals of the p-tolyl and methyl acrylate portions.

| Type | Data (δ in ppm, J in Hz) | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | Varies, but characteristic peaks include signals for aromatic protons, the vinyl protons of the acrylate, the methyl ester protons, and the tolyl methyl protons. | rsc.org |

| ¹³C NMR (CDCl₃) | Varies, but includes signals for the carbonyl carbon, aromatic carbons, vinyl carbons, methyl ester carbon, and the tolyl methyl carbon. | rsc.org |

The crystal structure of the closely related ethyl (E)-2-cyano-3-(4-methyl-phenyl)acrylate has been determined, showing it exists in at least two monoclinic polymorphs. nih.gov Such structural studies are crucial for understanding the solid-state packing and intermolecular interactions, which can influence the material's physical properties.

Structure

2D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl (E)-2-cyano-3-(4-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H11NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-7H,1-2H3/b11-7+ |

InChI Key |

BXQBBYGLLCYPFI-YRNVUSSQSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl E 2 Cyano 3 P Tolyl Acrylate

Refinements in Established Synthetic Routes

The formation of the core structure of methyl (E)-2-cyano-3-(p-tolyl)acrylate relies on the creation of a crucial carbon-carbon double bond. Traditional methods have been refined to improve outcomes and applicability.

Knoevenagel Condensation and its Variants

The most fundamental and widely employed method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, methyl cyanoacetate (B8463686), with a carbonyl compound, p-tolualdehyde. The initial adduct rapidly undergoes dehydration to yield the final α,β-unsaturated product.

The reaction is typically facilitated by a basic catalyst, and several variants have been developed, primarily differing in the choice of catalyst and solvent system. Common catalysts include weak organic bases such as primary, secondary, and tertiary amines. For instance, the use of pyrrolidine (B122466) in dichloromethane (B109758) has been reported for the synthesis of analogous methyl cyanoacrylate derivatives. researchgate.netnih.gov In this procedure, pyrrolidine is added to a solution of methyl 2-cyanoacetate, followed by the addition of the aldehyde, with the reaction proceeding over several hours at room temperature. researchgate.net

Another variant employs triethylamine (B128534) as the catalyst, often in conjunction with microwave irradiation to accelerate the reaction. unifap.br Studies on similar systems have demonstrated that using ethanol (B145695) as a solvent with triethylamine under microwave heating can lead to high yields (70-90%) of the desired product in a significantly reduced timeframe. unifap.brscielo.br The use of diisopropylethylammonium acetate (B1210297) (DIPEAc) has also been explored as an efficient catalyst for producing similar ethyl cyanoacrylate compounds, highlighting its potential for the synthesis of the methyl ester as well. scielo.org.mx These refinements aim to provide shorter reaction times, milder conditions, and high yields.

| Catalyst | Solvent | Typical Conditions | General Yield |

|---|---|---|---|

| Pyrrolidine | Dichloromethane | Room Temperature, 12h | High |

| Triethylamine | Ethanol | Microwave Irradiation, 85°C, 35 min | 70-90% |

| DIPEAc | - (Neat) | Room Temperature | High |

Alternative C-C Bond Formation Strategies

Beyond the Knoevenagel condensation, other C-C bond-forming reactions represent viable, albeit less common, pathways. The Mizoroki-Heck reaction, or simply the Heck reaction, provides a powerful alternative for the arylation of alkenes. This palladium-catalyzed cross-coupling reaction can be theoretically applied to the synthesis of this compound.

This strategy would involve the reaction of an aryl halide, specifically 4-bromotoluene (B49008) or 4-iodotoluene, with methyl cyanoacrylate in the presence of a palladium catalyst and a base. chegg.com The catalyst, typically a Pd(0) species like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates the coupling between the sp²-hybridized carbon of the aryl halide and the sp²-hybridized carbon of the acrylate (B77674). chegg.com This method is advantageous as it forms the C-C bond directly by coupling two pre-functionalized fragments, offering a different strategic approach compared to the condensation pathway.

Catalytic Approaches to Synthesis

The development of sophisticated catalytic systems has been pivotal in advancing the synthesis of this compound, offering improvements in reaction rates, selectivity, and sustainability.

Organocatalysis in this compound Production

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is central to many modern Knoevenagel condensation protocols. The amine-based catalysts mentioned previously, such as pyrrolidine and triethylamine, fall into this category. researchgate.netunifap.br These catalysts function by activating the reactants in distinct ways.

The amine catalyst first deprotonates the active methylene compound (methyl cyanoacetate) to form a reactive enolate intermediate. Concurrently, secondary amines like pyrrolidine can react with the aldehyde (p-tolualdehyde) to form a more electrophilic iminium ion. The subsequent reaction between the enolate and the iminium ion (or the activated carbonyl), followed by elimination of water and the catalyst, leads to the final product. This dual activation mode is a hallmark of many organocatalytic systems for this transformation. Research has explored a variety of organocatalysts to optimize yield and reaction conditions.

| Organocatalyst | Reactant 1 | Reactant 2 | Key Features |

|---|---|---|---|

| Triethylamine | Aldehydes | Methyl Cyanoacetate | Effective with microwave heating; uses green solvents like ethanol. unifap.br |

| Pyrrolidine | Aldehydes | Methyl Cyanoacetate | Mild, room temperature conditions. researchgate.net |

| DIPEAc | Aldehydes | Ethyl Cyanoacetate | Functions as an ionic liquid catalyst, high yields. scielo.org.mx |

Metal-Catalyzed Pathways

As introduced in section 2.1.2, metal-catalyzed reactions, particularly the Heck reaction, offer a distinct synthetic route. The catalytic cycle of the palladium-catalyzed synthesis of this compound from 4-bromotoluene and methyl cyanoacrylate serves as a prime example.

The cycle begins with the oxidative addition of 4-bromotoluene to a Pd(0) complex, forming a Pd(II)-aryl intermediate. Next, methyl cyanoacrylate coordinates to the palladium center, followed by migratory insertion of the acrylate into the Pd-aryl bond. This step forms a new carbon-carbon bond and a σ-alkyl Pd(II) complex. The final steps involve β-hydride elimination, which releases the desired product, this compound, and subsequent reductive elimination of HBr with the help of a base regenerates the active Pd(0) catalyst, allowing the cycle to continue. This pathway is highly valued for its functional group tolerance and reliability in forming C-C bonds.

Biocatalytic Investigations

The application of biocatalysis to the synthesis of fine chemicals is a rapidly growing field, driven by the principles of green chemistry. Enzymes offer high selectivity under mild reaction conditions, often in aqueous media. For the synthesis of this compound, investigations into biocatalytic Knoevenagel condensations are of interest.

While specific literature detailing the enzymatic synthesis of this compound is not widely reported, studies on related reactions provide a proof of concept. Enzymes such as lipases have shown promiscuous activity in catalyzing Knoevenagel-type condensations between various aldehydes and active methylene compounds. The proposed mechanism involves the basic residues in the enzyme's active site facilitating the deprotonation of the active methylene compound, mimicking the role of chemical bases. Although this approach is promising for developing more sustainable synthetic routes, further research is required to identify or engineer enzymes with high activity and selectivity specifically for the condensation of p-tolualdehyde and methyl cyanoacetate.

Stereoselective Synthesis of Analogues

The geometry of the carbon-carbon double bond in cyanoacrylate derivatives is crucial for their subsequent reactivity and the properties of resulting materials. The Knoevenagel condensation, a primary method for synthesizing these compounds, can yield both (E) and (Z) isomers. rsc.org Consequently, significant research has been directed towards developing stereoselective methods that favor the formation of the desired (E)-isomer.

X-ray analysis is a definitive method for confirming the geometry of the synthesized adducts. researchgate.neteurekaselect.com Studies on various analogues, such as ethyl (E)-2-cyano-3-(4-methyl-phenyl)acrylate and ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, have utilized this technique to unequivocally establish their (E)-configuration. researchgate.netnih.gov In some cases, multiple crystalline forms, or polymorphs, of the same compound have been identified. nih.gov

Research into the synthesis of related structures, specifically methyl 3-cyano-2-aryl-acrylate analogues, has provided insight into the factors influencing isomer distribution. The synthesis often results in a mixture of (Z) and (E) isomers, with the yields of each varying based on the specific aromatic substituent and reaction conditions. For instance, the synthesis of various substituted analogues demonstrates the feasibility of isolating both isomers, although one may be favored. rsc.org

| Analogue | (Z)-Isomer Yield | (E)-Isomer Yield |

|---|---|---|

| methyl 3-cyano-2-(m-tolyl)acrylate | 32% | 45% |

| methyl 3-cyano-2-(3-methoxyphenyl)acrylate | 39% | 43% |

| methyl 3-cyano-2-(2-methoxyphenyl)acrylate | 13% | 70% |

| methyl 3-cyano-2-(naphthalen-2-yl)acrylate | 32% | 37% |

Flow Chemistry and Continuous Synthesis Protocols

Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of chemical compounds, including improved safety, better reaction control, and enhanced scalability. nih.govgoogle.com These benefits are particularly relevant for the synthesis of cyanoacrylates, which can involve hazardous reagents and exothermic reactions. nih.govpcbiochemres.com

The conventional industrial production of cyanoacrylate monomers involves a two-step process: first, the condensation of a cyanoacetate with formaldehyde (B43269) (or its polymer, paraformaldehyde) in the presence of a base catalyst to form an α-cyanoacrylate prepolymer or oligomer. google.com This oligomeric mixture is then subjected to depolymerization, often through heating under vacuum (cracking), to yield the monomeric cyanoacrylate. google.com

Adapting this process to a continuous flow system can mitigate the risks associated with batch production. Flow chemistry allows for better management of reaction parameters and the handling of hazardous intermediates. nih.gov For example, a continuous process for producing isocyanates, which also involves potentially hazardous intermediates, has been developed to improve reaction safety and accelerate kinetics. google.com Similarly, a method for synthesizing cyanoacrylates using dialkoxy methane (B114726) instead of formaldehyde avoids the need for continuous dehydration, simplifying the process and making it easier to control, which is well-suited for a flow chemistry setup. google.com The implementation of continuous flow reactors can lead to a safer, more efficient, and scalable synthesis of this compound and its analogues.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iosrjournals.org The synthesis of this compound via the Knoevenagel condensation is an area where green methodologies have been successfully applied. unifap.briosrjournals.org

Key advancements in the green synthesis of cyanoacrylates include:

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Knoevenagel condensation from several hours to just minutes. unifap.brresearchgate.netiosrjournals.org This rapid heating method leads to higher yields and a significant reduction in energy consumption compared to conventional heating. iosrjournals.org

Green Solvents: Traditional syntheses often employ organic solvents. The development of protocols using environmentally benign solvents like water or ethanol represents a significant green improvement. unifap.breurekaselect.com For instance, reactions between aldehydes and methyl cyanoacetate have shown good yields (70-90%) when performed in ethanol under microwave irradiation. researchgate.neteurekaselect.com

Alternative Catalysts: The use of efficient and environmentally friendly catalysts is a cornerstone of green chemistry. Ionic liquids have been used to catalyze the Knoevenagel condensation at room temperature, offering very fast reaction times without the need for organic solvents. iosrjournals.org Another approach utilizes diisopropylethylammonium acetate (DIPEAc) as a catalyst, which provides high yields, shorter reaction times, and an easy work-up. jmcs.org.mx

These green approaches make the synthesis of cyanoacrylates more sustainable and environmentally friendly by improving efficiency and reducing waste. iosrjournals.org

| Parameter | Conventional Method | Green Method (Microwave) |

|---|---|---|

| Reaction Time | Several hours | ~35 minutes |

| Solvent | Organic Solvents | Water, Ethanol |

| Energy Input | Prolonged conventional heating | Short-term microwave irradiation |

| Yield | Variable | High (70-99%) |

Mechanistic Elucidation and Reactivity Profiling of Methyl E 2 Cyano 3 P Tolyl Acrylate

Reaction Mechanisms Involving the Cyanoacrylate Moiety

The cyanoacrylate moiety is the primary site of reactivity in methyl (E)-2-cyano-3-(p-tolyl)acrylate. The electron-withdrawing nature of the nitrile and ester groups polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition to the β-carbon of the cyanoacrylate system is a characteristic reaction. A variety of nucleophiles, including amines, thiols, and carbanions, can participate in this transformation. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized carbanion intermediate. This intermediate is then protonated to yield the final addition product. The reaction is typically reversible, especially with weaker nucleophiles.

The rate of nucleophilic addition is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. Stronger nucleophiles and polar solvents generally accelerate the reaction.

Michael Addition Pathways

The Michael addition, a subset of conjugate addition reactions, is a key reaction pathway for this compound. In this reaction, a soft nucleophile, such as an enolate or a secondary amine, adds to the β-carbon of the activated alkene. The mechanism proceeds through the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to give the 1,4-adduct.

For instance, the reaction with a secondary amine would proceed as follows:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic β-carbon of the cyanoacrylate.

Intermediate Formation: This leads to the formation of a zwitterionic intermediate where the negative charge is delocalized over the cyano and ester groups.

Proton Transfer: A proton is transferred from the ammonium (B1175870) ion to the carbanion, yielding the final neutral product.

The reaction is often catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity.

Role of the p-Tolyl Group in Reactivity Modulation

The p-tolyl group, a substituted phenyl ring with a methyl group at the para position, plays a significant role in modulating the reactivity of the cyanoacrylate moiety. The methyl group is weakly electron-donating through an inductive effect. This electronic contribution influences the electrophilicity of the β-carbon.

By donating electron density to the conjugated system, the p-tolyl group slightly reduces the electrophilicity of the β-carbon compared to an unsubstituted phenyl group. This deactivation would be expected to decrease the rate of nucleophilic attack. The magnitude of this effect can be rationalized using Hammett plots, which correlate reaction rates with substituent constants (σ). For nucleophilic additions to substituted styrenes, electron-donating groups typically lead to a negative ρ value, indicating that they slow down the reaction.

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving this compound is of critical importance, particularly in the context of Michael additions where a new stereocenter can be formed. The starting material has an (E)-configuration at the double bond, and this geometry can influence the stereochemical outcome of the addition reaction.

In a typical Michael addition, the nucleophile can approach the planar alkene from either the top (re) or bottom (si) face. The facial selectivity is often governed by steric hindrance and the nature of the reactants and catalysts. In the absence of a chiral catalyst or a chiral nucleophile, the reaction will typically yield a racemic mixture of the two possible enantiomers.

However, if a chiral base or catalyst is employed, it is possible to achieve an enantioselective Michael addition, where one enantiomer is formed in excess. The stereochemical course of the reaction is determined by the transition state geometry, which is influenced by the coordination of the reactants with the catalyst.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of nucleophilic and Michael additions to this compound are dependent on several factors, including the concentration of reactants, temperature, solvent, and the presence of a catalyst. The reactions are typically second-order, being first-order in both the cyanoacrylate and the nucleophile.

Rate constants for the addition of various nucleophiles to cyanoacrylate systems have been reported, though specific data for the p-tolyl derivative is scarce. By analogy with similar systems, we can expect the rate of reaction to increase with the nucleophilicity of the attacking species. For example, the reaction of a furan-containing methyl cyanoacrylate with a series of amines showed a clear dependence of the rate constant on the basicity and steric bulk of the amine.

| Nucleophile | Relative Rate Constant (k_rel) |

| Piperidine (B6355638) | 1.00 |

| Pyrrolidine (B122466) | 1.25 |

| Morpholine | 0.50 |

This is an illustrative table based on data for a related cyanoacrylate.

Thermodynamically, the Michael addition is generally a favorable process, driven by the formation of a stable carbon-nucleophile bond. The equilibrium position of the reaction depends on the relative stability of the reactants and products. In some cases, particularly with weaker nucleophiles, the reverse Michael reaction (retro-Michael) can occur, especially at elevated temperatures.

Computational Mechanistic Studies

Computational chemistry provides a powerful tool for elucidating the detailed mechanisms of reactions involving this compound. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, locate transition states, and calculate activation energies and reaction enthalpies.

Such studies can provide insights into:

Transition State Geometries: The precise arrangement of atoms in the transition state can be determined, revealing the factors that control stereoselectivity.

Electronic Effects: The influence of the p-tolyl group on the electronic structure of the molecule and the transition state can be quantified, providing a deeper understanding of its role in reactivity modulation.

For example, a computational study of the Michael addition of an amine to a cyanoacrylate would involve calculating the energies of the reactants, the transition state for the nucleophilic attack, the zwitterionic intermediate, and the final product. The calculated activation energy would provide an estimate of the reaction rate.

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 10-15 |

| Reaction Enthalpy (ΔH) | -20 to -25 |

These are typical values for Michael additions of amines to activated alkenes and are for illustrative purposes.

Advanced Spectroscopic and Structural Characterization Techniques for Methyl E 2 Cyano 3 P Tolyl Acrylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. High-resolution NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary structural information. For molecules like methyl (E)-2-cyano-3-(p-tolyl)acrylate, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons of the p-tolyl group, the vinylic proton, and the methyl protons of the ester and tolyl groups. The chemical shifts and coupling constants of the aromatic protons can confirm the para-substitution pattern. The (E)-configuration is typically confirmed by the large coupling constant (usually >15 Hz) between the vinylic protons in related acrylate (B77674) structures. publish.csiro.au

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful for resolving complex spectra and establishing definitive atomic connectivity. iupac.orgresearchgate.net A ¹H-¹H COSY experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. libretexts.orgiajps.com For instance, it would show a correlation between the vinylic proton and the aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on their attached protons. iupac.org

Table 1: ¹H and ¹³C NMR Data for the Analogous Compound (E)-Methyl 3-(p-tolyl)acrylate in CDCl₃ publish.csiro.au

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Vinylic CH (α to C=O) | 6.41 (d, J=16 Hz) | 116.7 |

| Vinylic CH (β to C=O) | 7.69 (d, J=16 Hz) | 144.8 |

| Aromatic CH (ortho to vinyl) | 7.43 (d, J=8 Hz) | 128.0 |

| Aromatic CH (meta to vinyl) | 7.20 (d, J=8 Hz) | 129.6 |

| Quaternary Aromatic C | - | 131.6 |

| Quaternary Aromatic C-CH₃ | - | 140.7 |

| Methoxy (B1213986) (-OCH₃) | 3.81 (s) | 51.6 |

| Tolyl (-CH₃) | 2.38 (s) | 21.4 |

Note: The data presented is for (E)-methyl 3-(p-tolyl)acrylate, a structural analog.

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase, which is particularly useful for studying crystalline compounds, polymers, and materials where obtaining high-resolution solution-state spectra is challenging. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state. auremn.org

For this compound, ssNMR could be used to study its crystalline packing and conformation in the solid state. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be investigated using ssNMR, as different polymorphs will typically yield distinct spectra due to differences in their local molecular environments. While specific ssNMR studies on the target compound are not available, research on related acrylate copolymers demonstrates the utility of ssNMR in characterizing molecular mobility and comonomer dispersion, indicating its potential for analyzing the solid-form properties of cyanoacrylate derivatives. auremn.org

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the measured exact mass can be matched to a unique combination of atoms. mdpi.com For this compound (C₁₂H₁₁NO₂), the theoretical exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to unequivocally confirm its elemental composition. mdpi.com

Tandem Mass Spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis, typically used for structural elucidation of ions. unt.edu In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation through methods like Collision-Induced Dissociation (CID), and the resulting product ions are then analyzed. nih.govyoutube.com This process provides detailed information about the molecular structure by revealing the connectivity of its constituent parts. unt.eduunito.it

The fragmentation pattern of protonated this compound would be expected to show characteristic losses. Potential fragmentation pathways could include the loss of the methoxy group (-OCH₃), the entire methyl ester group (-COOCH₃), or cleavage at the C-C bonds of the acrylate backbone. Analysis of these fragmentation patterns allows for the confirmation of the proposed structure and can help distinguish it from isomers. For example, studies on related nitrile-containing amino acids show characteristic losses of small neutral molecules like HCN and CO₂ upon CID. unito.it

Table 2: Predicted HRMS Data and Potential MS/MS Fragments for this compound

| Species | Formula | Theoretical Exact Mass (m/z) | Potential Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₂NO₂⁺ | 202.0863 | Precursor Ion |

| [M-OCH₃]⁺ | C₁₁H₈NO⁺ | 170.0600 | Loss of methoxy radical from M⁺• or CH₃OH from [M+H]⁺ |

| [M-COOCH₃]⁺ | C₁₀H₈N⁺ | 142.0651 | Loss of carbomethoxy radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. For this compound, the IR spectrum would exhibit characteristic absorption bands for the key functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the 2210-2260 cm⁻¹ region. nih.gov The carbonyl (C=O) of the α,β-unsaturated ester would give a strong absorption around 1720-1740 cm⁻¹. The C=C double bond stretch is expected in the 1625-1640 cm⁻¹ region. Additionally, C-O stretching and various C-H bending and stretching vibrations from the aromatic and methyl groups would be present. mdpi.com

Raman spectroscopy is based on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman-active. The C≡N and C=C stretching vibrations, being highly polarizable, often give rise to strong Raman signals. mdpi.com For similar cyanoacrylate compounds, the C=C stretching vibration has been observed around 1617 cm⁻¹. mdpi.com Analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, as some modes may be strong in one technique and weak or silent in the other. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2210 - 2260 (Sharp, Medium) | Strong |

| Carbonyl (C=O) | Stretch | 1720 - 1740 (Strong) | Medium-Weak |

| Alkene (C=C) | Stretch | 1625 - 1640 (Variable) | Strong |

| Ester (C-O) | Stretch | 1250 - 1300 (Strong) | - |

| Aromatic C-H | Stretch | 3000 - 3100 (Variable) | - |

| Aromatic C=C | Stretch | 1450 - 1600 (Multiple bands) | - |

X-ray Crystallography for Solid-State Structural Determination

Two monoclinic polymorphs of ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate have been reported. One polymorph, described by He et al. in 1993, crystallizes in the P2₁/c space group. A second polymorph was later identified, also in a monoclinic system. nih.gov In the latter structure, the molecule exhibits near planarity, which is crucial for its delocalized electron system. nih.gov The vinyl group (C=C) is almost coplanar with the attached p-tolyl ring, with a torsion angle of 2.2(4)° between them. nih.gov Similarly, the ester group is nearly coplanar with the vinyl group, showing a torsion angle of 177.5(2)°. nih.gov This extensive conjugation is a key feature of this class of compounds.

The crystal packing in these structures is stabilized by various intermolecular interactions, including C—H···O hydrogen bonds and, in some derivatives, weak aromatic π–π stacking interactions. nih.govresearchgate.net For instance, in the crystal structure of methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate, molecules are linked into chains by C—H···O hydrogen bonds, and π–π stacking is observed with a centroid–centroid distance of 3.887 (1) Å. nih.govresearchgate.net

The crystallographic data for a polymorph of the closely related ethyl ester provides a strong model for the expected solid-state structure of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃NO₂ |

| Crystal System | Monoclinic |

| Torsion Angle (C9—C15—C5—C4) | 2.2 (4)° |

| Torsion Angle (C15—C9—Cl1—O2) | 177.5 (2)° |

Chiroptical Spectroscopy for Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration and conformational preferences of chiral compounds.

While this compound itself is achiral, chiral derivatives could be synthesized, for example, by introducing a chiral center into the ester alkyl group or by modifications to the tolyl ring that break its symmetry. For such chiral derivatives, chiroptical spectroscopy would be a critical characterization tool.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference as a function of wavelength, resulting in positive or negative peaks (known as Cotton effects) corresponding to the molecule's electronic transitions. The sign and intensity of these Cotton effects are highly sensitive to the molecule's stereochemistry. For chiral derivatives of this compound, the chromophore associated with the conjugated π-system would likely dominate the CD spectrum, providing information about the spatial arrangement of groups around the chiral center.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of linearly polarized light as it passes through a chiral sample. An ORD curve plots this rotation against wavelength. researchgate.net The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the molecule's absolute configuration. While modern structural elucidation often favors CD due to its simpler spectral interpretation, ORD remains a powerful complementary technique. researchgate.net

The application of these techniques would allow researchers to:

Assign the absolute configuration (R/S) of a newly synthesized chiral derivative by comparing its experimental spectrum to that of a known standard or to theoretical calculations.

Study conformational changes in solution. For instance, the helical preference of a chiral polymer bearing these acrylate moieties could be monitored by changes in its CD spectrum in response to external stimuli like pH or the presence of metal ions. nih.gov

Determine enantiomeric excess by correlating the magnitude of the chiroptical response to the concentration of the enantiomers.

Computational Chemistry and Theoretical Investigations of Methyl E 2 Cyano 3 P Tolyl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations offer a detailed view of the electronic landscape of methyl (E)-2-cyano-3-(p-tolyl)acrylate.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine the optimized molecular geometry, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

The optimized structure reveals key details about bond lengths, bond angles, and dihedral angles. The molecule's core is expected to be largely planar to maximize π-conjugation between the electron-donating p-tolyl group and the electron-withdrawing cyano and methyl acrylate (B77674) groups. The MEP plot visually represents the charge distribution, identifying electrophilic and nucleophilic sites. In this molecule, the region around the cyano group and the carbonyl oxygen typically exhibits a negative potential (red/yellow), indicating susceptibility to electrophilic attack, while the p-tolyl group's hydrogen atoms show a positive potential (blue), marking them as potential sites for nucleophilic interaction. materialsciencejournal.org

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory. While computationally more intensive, they can offer more precise energy calculations and a clearer picture of electron correlation effects, which are important for accurately describing the molecule's stability and reactivity. aps.org

Table 1: Representative Calculated Structural Parameters for this compound This data is illustrative and based on typical values for similar structures calculated using DFT methods.

| Parameter | Predicted Value |

| C=C Bond Length | 1.36 Å |

| C≡N Bond Length | 1.16 Å |

| C=O Bond Length | 1.22 Å |

| Dihedral Angle (Phenyl-C=C) | ~5-15° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

For this compound, the HOMO is predominantly localized on the electron-donating p-tolyl ring, which acts as the primary electron source. taylorandfrancis.comrsc.org Conversely, the LUMO is concentrated on the electron-withdrawing acrylate and cyano moieties, which serve as the electron acceptor part of the molecule. This spatial separation of the frontier orbitals is characteristic of D-π-A systems and is fundamental to their charge-transfer properties. taylorandfrancis.comrsc.org The energy of the HOMO relates to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity). youtube.com

Table 2: Representative FMO Properties for this compound This data is illustrative and based on typical values for similar structures calculated using DFT methods.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with surrounding molecules, such as solvents.

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. nih.gov For this compound, the primary degrees of freedom are the rotation around the single bonds connecting the p-tolyl ring to the acrylate system and the orientation of the methyl ester group. mdpi.com

Computational scans of the potential energy surface, performed by systematically rotating key dihedral angles, can identify low-energy conformers. mdpi.com The global minimum energy conformation is typically one that balances the stabilizing effect of π-system conjugation (favoring planarity) against the destabilizing effect of steric hindrance between the aromatic ring and the acrylate group. sapub.org For similar compounds, it has been found that the most stable conformation is nearly planar, with a small dihedral angle between the phenyl ring and the C=C double bond. mdpi.com

MD simulations are particularly powerful for studying how a solvent affects a molecule's structure and behavior. chemrxiv.org By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, acetone (B3395972), or toluene), one can observe specific solute-solvent interactions. whiterose.ac.ukgoogle.com

These simulations can reveal the formation of hydrogen bonds, van der Waals interactions, and dipole-dipole interactions. The polarity of the solvent can influence the molecule's conformational preferences and its electronic properties. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Understanding these interactions is crucial for predicting the compound's behavior in solution, which is relevant for applications in materials science and synthesis. rsc.org

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These frequencies correspond to the characteristic stretching and bending modes of the molecule's functional groups. By comparing the calculated IR spectrum with experimental data, a detailed assignment of the spectral peaks can be achieved. spectroscopyonline.compstc.org For this compound, key predicted peaks would include the C≡N stretch, the C=O stretch of the ester, C=C stretching of the acrylate and aromatic ring, and C-H vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach on the DFT-optimized structure. mdpi.comuncw.edufrontiersin.org These calculations provide theoretical chemical shifts for each nucleus, which are then compared to experimental spectra to confirm the molecular structure. The predicted shifts are sensitive to the electronic environment of each atom, making this a powerful tool for structural elucidation. uncw.edufrontiersin.org

Table 3: Representative Predicted Spectroscopic Data for this compound This data is illustrative and based on typical values for similar structures and general spectroscopic principles.

| Spectroscopy | Feature | Predicted Value |

| IR | C≡N Stretch | ~2220 cm⁻¹ |

| IR | C=O Stretch | ~1725 cm⁻¹ |

| ¹H NMR | Vinylic Proton | ~8.0-8.3 ppm |

| ¹H NMR | Aromatic Protons | ~7.3-7.8 ppm |

| ¹H NMR | Methyl Ester Protons | ~3.9 ppm |

| ¹³C NMR | C≡N Carbon | ~116 ppm |

| ¹³C NMR | C=O Carbon | ~163 ppm |

Applications of Methyl E 2 Cyano 3 P Tolyl Acrylate in Synthetic Organic Chemistry

Building Block in Heterocyclic Synthesis

The electron-deficient alkene in methyl (E)-2-cyano-3-(p-tolyl)acrylate serves as a powerful electrophile in Michael addition reactions, which is a cornerstone for the construction of various heterocyclic rings. Nucleophiles can add to the β-position of the acrylate (B77674), initiating a sequence of reactions that often culminates in a cyclized product. The cyano and ester groups can also participate in the cyclization process, leading to a diverse range of heterocyclic structures.

One significant application is in the synthesis of substituted pyridines and pyrimidines. For instance, a closely related compound, ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate, reacts with N-(diaminomethylidene)benzenesulfonamide in the presence of a base to form N-[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]benzene sulfonamide. ekb.eg This reaction proceeds via a Michael addition followed by an intramolecular cyclization and condensation, demonstrating the utility of the aryl cyanoacrylate scaffold for building pyrimidine (B1678525) rings. ekb.eg Similarly, reactions with amidines or guanidines can lead to highly functionalized pyrimidine derivatives. The general reactivity of cyano-olefins with amino-substituted compounds, such as 6-aminouracil, is known to produce fused heterocyclic systems like pyrido[2,3-d]pyrimidines. juniperpublishers.com

Furthermore, this class of compounds is instrumental in the Gewald reaction, a multi-component process for synthesizing 2-aminothiophenes. organic-chemistry.orgarkat-usa.org While the classical Gewald reaction involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur, variations can utilize a pre-formed α,β-unsaturated nitrile like this compound. The reaction with a sulfur nucleophile and a subsequent intramolecular cyclization onto the nitrile group would yield a highly substituted 2-aminothiophene, a privileged scaffold in medicinal chemistry. arkat-usa.orgnih.gov

The following table summarizes representative examples of heterocyclic syntheses using the aryl cyanoacrylate core structure.

| Reactant Partner(s) | Resulting Heterocycle | Key Reaction Type | Reference |

|---|---|---|---|

| Guanidine derivatives (e.g., N-(diaminomethylidene)benzenesulfonamide) | Substituted Pyrimidinones | Michael Addition / Cyclization | ekb.eg |

| 6-Aminouracil | Pyrido[2,3-d]pyrimidines | Michael Addition / Cyclization | juniperpublishers.com |

| Elemental Sulfur / Base | 2-Aminothiophenes | Gewald Reaction | organic-chemistry.orgarkat-usa.org |

| Cyanoacetamide / Acetylacetone | 3-Cyano-2-pyridones | Michael Addition / Condensation | mdpi.commdpi.com |

Reagent in Tandem Reactions and Cascades

The multiple functional groups within this compound allow it to act as a substrate in tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation. These processes are highly efficient, minimizing waste and purification steps, and can rapidly generate molecular complexity from simple starting materials. rsc.org

A prime example is the synthesis of 3-cyano-2-pyridones. The reaction between a β-keto-enolate (from a compound like acetylacetone) and a cyanoacetamide derivative can be viewed as a cascade process. mdpi.commdpi.com Similarly, this compound can react with a suitable C-H acid in a Michael addition, and the resulting intermediate can undergo an intramolecular cyclization involving the nitrile group to form a densely functionalized pyridine (B92270) ring. This metal-free cascade formation of C-C and C-N bonds is a powerful strategy for constructing these heterocycles. mdpi.com

While direct examples involving the title compound are not extensively documented, the reactivity of similar N-arylacrylamide derivatives in visible-light-induced cascade reactions highlights the potential of this scaffold. nih.govresearchgate.net In these reactions, a radical addition to the acrylate is followed by a cyclization involving the cyano group to assemble complex polyheterocyclic systems. nih.govresearchgate.net The electrophilic nature of this compound makes it a suitable candidate for similar radical-initiated cascade processes.

The table below outlines a plausible cascade sequence initiated by a Michael addition to this compound.

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic Michael addition of a C-H acid (e.g., malononitrile) to the β-position of the acrylate. | Adduct with a newly formed C-C bond. |

| 2 | Intramolecular cyclization: The anionic center of the adduct attacks the nitrile group. | Cyclic imine intermediate. |

| 3 | Tautomerization/Aromatization. | Substituted dihydropyridine (B1217469) or pyridine derivative. |

Precursor for Advanced Organic Scaffolds

This compound belongs to the class of donor-π-acceptor (D–π–A) molecules. In this structure, the electron-donating p-tolyl group (Donor) is connected through a conjugated π-system (the vinyl group) to the electron-accepting cyano and ester groups (Acceptor). This electronic arrangement imparts specific photophysical and electrochemical properties to the molecule, making it a valuable precursor for advanced organic scaffolds used in materials science. washington.edunih.gov

The intramolecular charge transfer (ICT) character of D–π–A molecules is crucial for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and sensors. researchgate.net The specific properties, such as absorption and emission wavelengths, can be fine-tuned by modifying the donor and acceptor strengths. The p-tolyl group in the title compound provides moderate electron-donating ability, which can be further functionalized to modulate the electronic properties of the resulting material.

By incorporating this molecule into larger polymeric or supramolecular structures, advanced functional materials can be created. For example, polymerization of the acrylate moiety or its derivatives can lead to polymers with pendant D–π–A chromophores, which may exhibit interesting optical or electronic properties. Furthermore, the molecule can serve as a building block for constructing larger conjugated systems for applications in organic electronics.

| Scaffold Type | Potential Application | Key Feature |

|---|---|---|

| D-π-A Polymers | Organic Electronics (e.g., OFETs, OPVs) | Tunable electronic band gap, charge transport properties. |

| Nonlinear Optical (NLO) Materials | Telecommunications, Optical Computing | High hyperpolarizability due to ICT. |

| Fluorescent Probes/Sensors | Chemical or Biological Sensing | Environment-sensitive fluorescence (solvatochromism). |

| Organic Nanostructures | Materials Science | Self-assembly driven by intermolecular interactions. |

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. baranlab.org These reactions are prized for their efficiency and atom economy. This compound, with its array of functional groups, is an excellent candidate for participation in MCRs.

As previously mentioned, the Gewald three-component reaction is a classic MCR that produces 2-aminothiophenes. organic-chemistry.orgnih.gov In a typical setup, a ketone, an activated nitrile, and sulfur react together. This compound could potentially act as the activated nitrile component, or more accurately, as a pre-formed Knoevenagel condensation product, streamlining the synthesis of specific thiophene (B33073) derivatives. arkat-usa.org

While its direct application in other well-known MCRs like the Passerini or Ugi reactions is less straightforward due to the lack of an isocyanide or carboxylic acid functionality in the starting molecule itself, it can be a valuable substrate for MCRs designed around Michael acceptors. researchgate.netresearchgate.netwikipedia.org For instance, a three-component reaction involving a nucleophile, this compound, and a third electrophilic component could lead to the rapid assembly of complex acyclic or heterocyclic structures. The electron-deficient nature of the alkene is the key feature that enables its participation in such transformations. rsc.org

The table below illustrates the components of the Gewald reaction, a relevant MCR for this class of compounds.

| MCR Name | Component 1 | Component 2 | Component 3 | Product |

|---|---|---|---|---|

| Gewald Reaction | Carbonyl Compound (Aldehyde or Ketone) | α-Cyanoester (or derivative like the title compound) | Elemental Sulfur | 2-Aminothiophene |

Green Chemistry Approaches and Sustainable Synthesis of Methyl E 2 Cyano 3 P Tolyl Acrylate

Solvent-Free Synthesis Methodologies

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health risks. Green chemistry seeks to eliminate or reduce the use of such solvents. For the synthesis of methyl (E)-2-cyano-3-(p-tolyl)acrylate, which is typically a Knoevenagel condensation between p-tolualdehyde and methyl cyanoacetate (B8463686), several solvent-free approaches have been developed.

One effective strategy involves performing the reaction under solvent-free conditions using microwave irradiation. This technique not only eliminates the need for a solvent but also often leads to significantly shorter reaction times and higher yields. mdpi.comnih.gov Porous calcium hydroxyapatite (B223615) has been demonstrated as an efficient, reusable heterogeneous catalyst for the Knoevenagel condensation of various aldehydes with active methylene (B1212753) compounds like ethyl cyanoacetate under solvent-free microwave conditions. mdpi.com Another approach is the use of mechanical energy through ball-milling or conducting the reaction in a melt of the reactants, which has been shown to produce quantitative yields for Knoevenagel condensations without requiring any solvent for either the reaction or purification. lookchem.com

Furthermore, catalyst-free methods have been explored, taking advantage of green solvent systems like water-ethanol mixtures at room temperature. bas.bg While not strictly solvent-free, these systems represent a significant improvement over traditional organic solvents. The use of triphenylphosphine (B44618) as a catalyst also allows the reaction to proceed under mild, solvent-free conditions. researchgate.net These methodologies demonstrate a significant step towards minimizing waste and creating a more environmentally benign synthesis process.

| Methodology | Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Porous Hydroxyapatite | Solvent-free, 2 min irradiation | Rapid reaction, high yield, reusable catalyst | mdpi.com |

| Ball-Milling / Melt | None | Stoichiometric mixture of solids/melts | Quantitative yield, no solvent for reaction or purification | lookchem.com |

| Aqueous System | None | H₂O:EtOH mixture, room temperature | Environmentally benign solvent, catalyst-free | bas.bg |

| Thermal, Solvent-Free | Triphenylphosphine (TPP) | 75-80 °C | Mild conditions, high yields, avoids harmful solvents | researchgate.net |

Use of Renewable Feedstocks

A core tenet of green chemistry is the use of renewable resources as starting materials instead of depletable fossil fuels. The precursors for this compound are p-tolualdehyde and methyl cyanoacetate. Developing pathways to derive these compounds from biomass is crucial for a fully sustainable synthesis.

p-Tolualdehyde: A promising renewable route to p-tolualdehyde begins with p-cymene. nsf.gov Bio-p-cymene can be efficiently derived from monoterpenes such as limonene (B3431351) (found in citrus waste) or crude sulfate (B86663) turpentine, a byproduct of the paper industry. nih.govacs.org Research has established one-pot catalytic aerobic oxidation processes to convert this bio-p-cymene into p-toluic acid. nih.govacs.org While these studies focus on the acid, p-tolualdehyde is a key intermediate in this oxidation pathway, making its production from renewable terpenes a feasible green strategy.

Methyl Cyanoacetate: The green synthesis of methyl cyanoacetate can also be approached from several angles. One innovative method involves the reaction of methyl chloroacetate (B1199739) with acetone (B3395972) cyanohydrin without the need for a catalyst or solvent. patsnap.com The feedstock acetone can be produced through the renewable ABE (Acetone-Butanol-Ethanol) fermentation process. Another pathway involves the esterification of cyanoacetic acid with methanol. guidechem.com The use of bio-methanol, derived from biomass gasification or anaerobic digestion, would place this route within the framework of renewable chemistry. These routes offer alternatives to traditional methods that often use more hazardous reagents like sodium cyanide. guidechem.com

Catalysis for Reduced Energy Consumption

Reducing energy consumption is a critical aspect of sustainable chemical manufacturing. This can be achieved by developing catalytic processes that operate at lower temperatures, pressures, or allow for significantly shorter reaction times.

Microwave-assisted synthesis stands out as a primary method for reducing energy consumption in the production of cyanoacrylates. iosrjournals.org By directly heating the reaction mixture, microwaves can accelerate reaction rates dramatically, reducing times from hours under conventional heating to mere minutes. mdpi.comunifap.brnih.gov This rapid heating leads to substantial energy savings, especially in large-scale production.

The choice of catalyst also plays a vital role. The use of diisopropylethylammonium acetate (B1210297) (DIPEAc) as a catalyst has been shown to facilitate high yields in shorter reaction times compared to traditional base catalysts. scielo.org.mx Similarly, basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide, can efficiently catalyze the Knoevenagel condensation at room temperature, eliminating the need for heating entirely and offering the advantages of being solvent-free and recyclable. iosrjournals.org

| Catalytic System | Conditions | Energy Saving Aspect | Reference |

|---|---|---|---|

| Microwave Irradiation | Various catalysts or catalyst-free | Reduces reaction time from hours to minutes | unifap.brnih.gov |

| DIPEAc | Conventional heating | Shorter reaction times, high efficiency | scielo.org.mx |

| Ionic Liquid ([bmIm]OH) | Room Temperature, Solvent-Free | Eliminates the need for heating | iosrjournals.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The Knoevenagel condensation exhibits inherently high atom economy.

The reaction to form this compound proceeds as follows:

Reactants: p-tolualdehyde (C₈H₈O, MW: 120.15 g/mol ) + Methyl cyanoacetate (C₄H₅NO₂, MW: 99.09 g/mol )

Products: this compound (C₁₂H₁₁NO₂, MW: 201.22 g/mol ) + Water (H₂O, MW: 18.02 g/mol )

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 % Atom Economy = [201.22 / (120.15 + 99.09)] x 100 = (201.22 / 219.24) x 100 ≈ 91.78%

This high value indicates that the vast majority of atoms from the reactants are incorporated into the product, with only a small water molecule as a byproduct. bas.bg This makes the reaction highly efficient from an atom-utilization perspective.

Waste minimization strategies extend beyond atom economy. The solvent-free and catalyst-free methods discussed in section 9.1 are primary examples of waste reduction. By eliminating solvents, the largest source of waste in many chemical processes is removed. Furthermore, the use of heterogeneous, recyclable catalysts like hydroxyapatite allows for easy separation from the product and reuse, preventing catalyst waste and contamination of the final product. mdpi.com

Biocatalytic and Enzymatic Syntheses

Biocatalysis, the use of natural catalysts like enzymes, offers a highly promising avenue for green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly specific, and are derived from renewable sources.

While specific research on the enzymatic synthesis of this compound is limited, related studies suggest its feasibility. Lipases, a class of enzymes, have demonstrated "promiscuity" by catalyzing reactions beyond their natural function, including C-C bond formation. nih.govresearchgate.net For instance, lipases have been successfully used to catalyze the synthesis of various complex organic molecules, including cyano-containing heterocycles and polymers from acrylate (B77674) monomers. researchgate.netconicet.gov.ar

The potential application of enzymes like lipases to the Knoevenagel condensation for producing cyanoacrylates represents an exciting area for future research. A successful biocatalytic route would offer a synthesis pathway with minimal energy input and waste generation, operating in aqueous media under ambient conditions, representing an ideal green manufacturing process.

Future Research Directions and Unexplored Avenues for Methyl E 2 Cyano 3 P Tolyl Acrylate

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is rapidly transforming how chemical reactions are understood and optimized. chemcopilot.com For methyl (E)-2-cyano-3-(p-tolyl)acrylate, AI and machine learning (ML) present a powerful toolkit to accelerate discovery and streamline synthesis.

AI models can analyze vast datasets of chemical reactions to predict outcomes with high accuracy, potentially reducing the need for extensive trial-and-error experimentation. chemcopilot.comchemai.io These models can identify patterns by processing information from millions of documented reactions, often represented as SMILES strings or molecular graphs. chemcopilot.com For the synthesis of this compound, which is primarily achieved through Knoevenagel condensation, ML algorithms could predict reaction yields and selectivity under various conditions. vulcanchem.comrjptonline.org This involves forecasting how changes in catalysts, solvents, temperature, and reactant concentrations will affect the final product. chemcopilot.com

Table 1: Potential AI/ML Applications in the Study of this compound

| Application Area | AI/ML Tool | Predicted Outcome |

| Synthesis Optimization | Regression Models | Prediction of reaction yield and purity based on input parameters (catalyst, solvent, temperature). chemai.iorjptonline.org |

| Reaction Pathway Prediction | Generative AI, LLMs | Identification of the most efficient synthetic routes and potential side reactions. mit.edu |

| Catalyst Discovery | Classification/Screening Models | Screening of potential novel catalysts for improved reaction efficiency and selectivity. |

| Material Property Prediction | QSAR, Graph Neural Networks | Forecasting the properties of polymers or materials derived from the compound. |

Exploration of Novel Catalytic Systems

The primary synthesis of this compound involves the Knoevenagel condensation of p-tolualdehyde and methyl cyanoacetate (B8463686). vulcanchem.com While effective, this reaction's efficiency is highly dependent on the catalytic system employed. Future research will likely focus on developing novel catalysts that are more efficient, sustainable, and reusable.

Current research in related fields highlights several promising avenues. For instance, the development of bifunctional acid-base catalysts has shown success in other acrylate (B77674) syntheses. rsc.org These catalysts can facilitate multiple steps of the reaction mechanism, leading to higher conversion rates and selectivity. Another area of interest is the use of solid catalysts, such as metal oxides supported on materials like silica or alumina, which can simplify product purification and catalyst recovery, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Recent breakthroughs in catalysis include the design of geminal-atom catalysts (GACs), which feature two metal cores that work in concert to facilitate reactions more efficiently. sciencedaily.com A catalyst with two copper ions, for example, demonstrated a carbon footprint 10 times lower than conventional catalysts in cross-coupling reactions and could be recovered and reused over multiple cycles without significant loss of activity. sciencedaily.com Exploring similar bimetallic or supported catalytic systems for the Knoevenagel condensation could lead to significant improvements in the synthesis of this compound.

Table 2: Comparison of Potential Catalytic Systems

| Catalyst Type | Potential Advantages | Research Focus |

| Homogeneous Base Catalysts | High activity and selectivity. | Development of milder, more selective organic bases (e.g., piperidine (B6355638), pyrrolidine). mdpi.comnih.gov |

| Heterogeneous Solid Catalysts | Ease of separation, reusability, potential for continuous flow reactions. | Design of bifunctional acid-base catalysts on solid supports (e.g., Cs–P/γ-Al2O3). rsc.org |

| Geminal-Atom Catalysts (GACs) | High efficiency, selectivity, reusability, and lower environmental impact. sciencedaily.com | Adapting bimetallic systems (e.g., dual copper ion catalysts) for condensation reactions. sciencedaily.com |

| Green Catalysts | Environmentally benign, reduced waste. | Use of ionic liquids or solvent-free conditions, such as ball milling. vulcanchem.com |

Development of Advanced Materials with Specific Functions

Cyanoacrylates are well-known for their application as instant adhesives, but their chemical structure allows for their incorporation into a wide range of advanced materials. researchgate.net The unique combination of the electron-withdrawing cyano and ester groups with the p-tolyl group in this compound makes it a promising candidate for developing materials with tailored optical, electronic, and mechanical properties.

Future research could focus on the polymerization of this monomer or its derivatives to create novel polymers. For example, polymers containing tricyanocyclopropyl or tetracyanocyclobutyl groups have been investigated for piezoelectric applications, where materials generate an electric charge in response to mechanical stress. researchgate.net The high dipole moment associated with cyano groups is crucial for this property. researchgate.net Investigating the piezoelectric potential of polymers derived from this compound could open doors to its use in sensors, actuators, and energy harvesting devices.

Furthermore, the conjugated system within the molecule suggests potential applications in organic electronics. Thiophene-based cyanoacrylate derivatives, for instance, are explored for their use in dye-sensitized solar cells. researchgate.net The p-tolyl group influences electronic properties and crystal packing, which are critical factors for charge transport in organic semiconductors. vulcanchem.com Research into creating copolymers or blends incorporating this compound could lead to the development of new materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells. Another potential application is in drug delivery, where the compound could be encapsulated in nanoparticles for sustained release. vulcanchem.com

Scale-Up Considerations for Industrial Applications

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires addressing several key challenges related to efficiency, cost, and environmental impact. The Knoevenagel condensation, while a standard method, must be optimized for large-scale production.

Key considerations include:

Catalyst Selection: For industrial processes, heterogeneous catalysts are often preferred over homogeneous ones because they are easier to separate from the reaction mixture, which simplifies purification and allows for catalyst recycling, thereby reducing costs and waste. sciencedaily.com

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of by-products. The use of cost-effective and environmentally friendly solvents is also a major consideration. researchgate.net

Process Type: Shifting from batch processing to a continuous flow system can offer significant advantages in terms of consistency, safety, and throughput. Flow chemistry allows for better control over reaction parameters and can lead to higher yields and purity.

Purification: Developing efficient and scalable purification methods, such as recrystallization or distillation, is essential to meet the purity requirements for specific applications, especially in electronics or pharmaceuticals.

Raw Material Sourcing: The cost and availability of the starting materials, p-tolualdehyde and methyl cyanoacetate, will directly impact the economic viability of large-scale production.

Addressing Specific Challenges in Synthesis and Application

Despite the straightforward nature of its synthesis, several challenges remain in both the production and application of this compound that warrant further investigation.

One significant challenge is controlling the stereochemistry of the double bond. While the (E)-configuration is generally favored, ensuring high selectivity is crucial as the (Z)-isomer may have different properties and could be considered an impurity. vulcanchem.com The choice of catalyst and reaction conditions plays a pivotal role in determining the E/Z ratio.

Another challenge is the potential for polymorphism, where the compound can crystallize in different forms with distinct physical properties. researchgate.net Different polymorphs can affect solubility, melting point, and stability, which is particularly important for applications in materials science and pharmaceuticals. For example, a related compound, ethyl (E)-2-cyano-3-(p-tolyl)acrylate, is known to exist in at least two different monoclinic polymorphs. nih.gov Understanding and controlling the crystallization process is therefore essential for consistent product quality.

In terms of application, challenges may arise from the long-term stability of materials derived from this compound. For instance, in piezoelectric polymers, maintaining the poled orientation of the dipolar cyano groups over time and at elevated temperatures is critical for device performance. researchgate.net Similarly, for use in organic electronics, the material's stability against degradation from oxygen, moisture, and UV light must be thoroughly investigated and improved. Research into stabilizers or encapsulation techniques could address these issues.

Q & A

Basic Research Question

- Toxicity: Cyanide-containing compounds may release toxic fumes (CN⁻) upon decomposition. Refer to analogous acrylates with reported tumorigenic potential in animal studies .

- Handling: Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from heat .

How to analyze crystal packing and intermolecular interactions?

Advanced Research Question

From SC-XRD

- Hydrogen bonding: Identify interactions between cyano groups and adjacent methoxy oxygen atoms (distance ≈ 2.8–3.0 Å).

- π-π stacking: Measure centroid distances between aromatic rings (e.g., p-tolyl groups at ≈ 3.6 Å) .

- Software: SHELXL for refining disorder models and generating interaction maps .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR: Assign peaks for cyano (C≡N, δ ≈ 120 ppm in ¹³C), acrylate carbonyl (δ ≈ 167 ppm), and p-tolyl carbons .

- IR Spectroscopy: Detect C≡N stretch (~2220 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

What role does the p-tolyl group play in reactivity and stability?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.